Propargyl-PEG1-NHS ester

説明

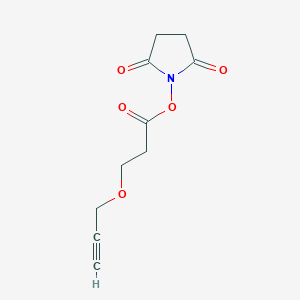

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIKHHMUNOVQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174157-65-3 | |

| Record name | 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propargyl-N-hydroxysuccinimidyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUQ3NYV98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propargyl-PEG1-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, properties, and applications of Propargyl-PEG1-NHS ester, a versatile heterobifunctional linker for bioconjugation and drug delivery.

Introduction

This compound is a chemical compound widely utilized in scientific research, particularly in the fields of bioconjugation and drug development. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with other molecules. This dual reactivity makes it an invaluable tool for linking biomolecules, such as proteins and antibodies, to other molecules of interest, including therapeutic agents, imaging agents, or reporter molecules.[1]

The structure of this compound consists of three key components: a propargyl group containing a terminal alkyne, a single polyethylene (B3416737) glycol (PEG) unit, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins and antibodies, forming a stable amide bond.[1][2] The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific conjugation of azide-modified molecules.[3] The short PEG spacer enhances the solubility of the molecule in aqueous environments.[1]

This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and a summary of its key applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-(prop-2-yn-1-yloxy)propanoate | [4] |

| CAS Number | 1174157-65-3 | [4] |

| Molecular Formula | C10H11NO5 | [4] |

| Molecular Weight | 225.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | >95% | |

| Solubility | Soluble in DMSO, DMF | [4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3][4] |

Mechanism of Action and Key Reactions

This compound's utility stems from its ability to participate in two distinct and highly efficient chemical reactions: the NHS ester-amine reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[1][4][5]

Figure 1. Reaction of this compound with a primary amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the Propargyl-PEG1 moiety is attached to the biomolecule, the terminal alkyne group is available for a subsequent "click" reaction. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring by joining the alkyne-modified biomolecule with a molecule containing an azide (B81097) group. The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.[6] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), is required for this reaction.[7]

Figure 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various applications, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This compound serves as a non-cleavable linker in the synthesis of ADCs.[3][4][8] The NHS ester end of the linker is first reacted with lysine residues on the antibody. Subsequently, an azide-modified cytotoxic drug is attached to the propargyl group via the CuAAC reaction. This creates a stable, covalently linked ADC where the drug is selectively delivered to cancer cells recognized by the antibody.

Figure 3. Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Other Bioconjugation Applications

Beyond ADCs, this compound is used in a variety of other bioconjugation applications, including:

-

Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins and peptides for detection and analysis.[2]

-

Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.

-

Drug Delivery Systems: Developing targeted drug delivery systems by linking therapeutic agents to targeting ligands.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. It is crucial to optimize these protocols for specific biomolecules and applications.

Protocol for NHS Ester Reaction with a Protein

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-modified molecule to the propargyl-modified protein.

Materials:

-

Propargyl-modified protein.

-

Azide-modified molecule of interest.

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water).

-

Sodium ascorbate solution (e.g., 1 M in water, freshly prepared).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst and protect the protein).

-

Purification column.

Procedure:

-

Prepare Reactants: In a reaction tube, combine the propargyl-modified protein and a 3- to 5-fold molar excess of the azide-modified molecule.

-

Prepare Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO4 solution with a 5-fold molar excess of THPTA.

-

Initiate Reaction: Add the CuSO4 (or the CuSO4/THPTA premix) to the protein-azide mixture to a final concentration of 0.1-1 mM.

-

Add Reducing Agent: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combining the robust chemistry of NHS esters and the efficiency of click reactions, enables the precise and stable linkage of diverse molecular entities. Its primary application in the development of ADCs highlights its potential in advancing targeted therapies. The detailed protocols and technical information provided in this guide serve as a valuable resource for the successful implementation of this compound in a wide range of bioconjugation strategies.

References

- 1. glenresearch.com [glenresearch.com]

- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. benchchem.com [benchchem.com]

Propargyl-PEG1-NHS Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. This document details its structure, physicochemical properties, and provides detailed experimental protocols for its application in modifying proteins and other biomolecules.

Core Concepts and Structure

This compound is a versatile molecule that incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propargyl group.[1][2] This strategic design enables a two-step, orthogonal conjugation strategy.

-

NHS Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[3] This reaction is efficient under physiological or slightly basic pH conditions.[2]

-

PEG1 Spacer: A single polyethylene glycol unit enhances the hydrophilic character of the linker, which can improve the solubility of the resulting conjugate in aqueous media.[2]

-

Propargyl Group: The terminal alkyne group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly specific and efficient covalent linkage to molecules bearing an azide (B81097) functional group.[1][2]

The combination of these functionalities makes this compound an ideal tool for applications such as antibody-drug conjugation (ADC), the development of targeted drug delivery systems, and the creation of complex biomolecular structures for research purposes.[1][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₅ | [5][6] |

| Molecular Weight | 225.20 g/mol | [5] |

| CAS Number | 1174157-65-3 | [5][6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 36-41°C | [5] |

| Solubility | Soluble in DMSO, DMF | [5][7] |

| Purity | Typically >90-98% | [6] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving this compound: amine conjugation and the subsequent click chemistry reaction.

Protocol 1: Amine Conjugation (Protein Labeling)

This protocol outlines the general procedure for labeling a protein with this compound via its amine-reactive NHS ester.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM solution can be prepared by dissolving approximately 2.25 mg in 1 mL of solvent.[7]

-

Note: NHS esters are moisture-sensitive and will hydrolyze. Do not prepare stock solutions for long-term storage.[7]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[7] The optimal ratio may need to be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).[7]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.[7]

-

-

Quenching the Reaction:

-

Purification:

-

Characterization and Storage:

-

Characterize the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).

-

Store the propargyl-modified protein under conditions optimal for the unmodified protein, typically at 4°C for short-term storage or -80°C for long-term storage.[10]

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule.

Materials:

-

Propargyl-modified protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20-100 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100-300 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the propargyl-modified protein and the azide-containing molecule in the reaction buffer. A slight molar excess of the azide molecule is typically used.

-

-

Addition of Click Reagents:

-

Incubation:

-

Purification:

-

Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.

-

-

Characterization and Storage:

-

Analyze the final conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.

-

Store the final conjugate under conditions that maintain its stability and activity.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Caption: Chemical reaction pathway for bioconjugation using this compound.

Caption: Experimental workflow for a two-step bioconjugation using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 1174157-65-3 | >98% [smolecule.com]

- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. broadpharm.com [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. confluore.com [confluore.com]

- 12. benchchem.com [benchchem.com]

- 13. interchim.fr [interchim.fr]

Propargyl-PEG1-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

CAS Number: 1174157-65-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, mechanism of action, and provides protocols for its application, with a focus on its use in creating antibody-drug conjugates (ADCs) and other protein modifications.

Introduction

This compound is a versatile molecule that serves as a bridge, covalently connecting two different molecules.[1][2] It possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group). The NHS ester facilitates the straightforward conjugation to primary amines on proteins and other biomolecules, while the alkyne group is primed for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] The short polyethylene (B3416737) glycol (PEG1) spacer enhances solubility and provides spatial separation between the conjugated molecules.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1174157-65-3 | [1] |

| Molecular Formula | C10H11NO5 | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 36-41°C | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |

Mechanism of Action

The utility of this compound lies in its two distinct reactive ends, allowing for a two-step, orthogonal conjugation strategy.

Step 1: Amine Conjugation via NHS Ester

The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7-9.[1]

Step 2: Click Chemistry via Terminal Alkyne

The propargyl group's terminal alkyne is then available for a highly efficient and specific click chemistry reaction with an azide-functionalized molecule. The most common is the CuAAC reaction, which forms a stable triazole linkage.[1][3]

Experimental Protocols

The following are detailed methodologies for the key applications of this compound.

General Protocol for Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add the desired molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Remove the excess, unreacted this compound using a desalting column.

-

The resulting alkyne-modified protein is now ready for the subsequent click chemistry reaction.

Alkynyl-Functionalization of Bovine Serum Albumin (BSA)

This protocol is based on the work of Hoffmann et al. (2020), who functionalized BSA with alkyne groups for the subsequent attachment of azide-modified glycans.[1]

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Dialysis tubing or centrifugal filters for purification

Procedure:

-

Dissolve BSA in PBS to a final concentration of 10 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add a 2 to 20-fold molar excess of the this compound stock solution to the BSA solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

-

Purify the alkyne-modified BSA by dialysis against PBS or by using centrifugal filters to remove unreacted linker and byproducts.

-

The degree of alkynyl-functionalization can be determined using a trinitrobenzene sulfonic acid (TNBSA) assay to quantify the remaining free amines.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-modified molecule to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein

-

Azide-modified molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA.

-

In a reaction tube, combine the alkyne-modified protein and a molar excess of the azide-modified molecule in the reaction buffer.

-

Add THPTA to the reaction mixture, followed by CuSO4 and finally sodium ascorbate to initiate the click reaction.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Data Presentation

The degree of modification of a protein with this compound can be controlled by varying the molar ratio of the linker to the protein. The following table, based on the findings of Hoffmann et al. (2020), illustrates the effect of the molar ratio of this compound to BSA on the number of incorporated alkyne groups.[1]

| Molar Ratio (Linker:Protein) | Number of Alkyne Groups per BSA |

| 2:1 | ~10 |

| 10:1 | ~37 |

| 20:1 | ~46 |

Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: Workflow for labeling a protein with this compound.

References

An In-depth Technical Guide to Propargyl-PEG1-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group (an alkyne).[4][5] The NHS ester facilitates covalent linkage to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, forming a stable amide bond.[5][6] The propargyl group enables subsequent conjugation to azide-functionalized molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][4][5] The single polyethylene (B3416737) glycol (PEG) unit in its structure enhances solubility in aqueous media.[5]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in bioconjugation, and a visual representation of the experimental workflow.

Core Properties and Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 225.20 g/mol | [7][8] |

| Chemical Formula | C₁₀H₁₁NO₅ | [7][9] |

| CAS Number | 1174157-65-3 | [9] |

| Purity | >90% to >98% | [9] |

| Solubility | Soluble in DMSO, DMF, DCM | [9] |

| Storage Conditions | -20°C, protect from moisture | [3][7] |

Experimental Protocols

Detailed methodologies for the two key reactions involving this compound are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., an Antibody)

This protocol describes the reaction of the NHS ester moiety with primary amines on a biomolecule to form a stable amide bond.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Biomolecule Preparation: If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column. Adjust the concentration of the biomolecule as required for the reaction.

-

Reagent Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[10]

-

Conjugation Reaction: Add a calculated molar excess of the this compound solution to the biomolecule solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid denaturation of the biomolecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice. Gentle mixing during incubation is recommended.

-

Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts by dialysis or using a desalting column equilibrated with the desired storage buffer for the now alkyne-modified biomolecule.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the reaction of the alkyne-modified biomolecule with an azide-containing molecule.

Materials:

-

Alkyne-modified biomolecule (from Protocol 1)

-

Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Degassed buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of the copper-stabilizing ligand (THPTA or TBTA) in water or DMSO.

-

Freshly prepare a stock solution of sodium ascorbate in water.

-

-

Catalyst Premixing: In a separate tube, mix the CuSO₄ solution with the ligand solution. A common molar ratio is 1:2 to 1:5 (CuSO₄:ligand). Allow this mixture to stand for a few minutes.

-

Click Reaction:

-

In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule. The molar ratio will depend on the desired degree of labeling.

-

Add the premixed copper/ligand catalyst to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst, although the use of a ligand and sodium ascorbate helps to mitigate this.[7]

-

Purification: Purify the final bioconjugate using an appropriate method such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizing the Workflow

The following diagrams illustrate the logical relationships and the experimental workflow described in the protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Buy this compound | 1174157-65-3 | >98% [smolecule.com]

- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. broadpharm.com [broadpharm.com]

Propargyl-PEG1-NHS Ester: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of Propargyl-PEG1-NHS ester, a heterobifunctional crosslinker, and detailed protocols for its application in bioconjugation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, proteomics, and materials science.

Introduction

This compound is a versatile molecule widely used in bioconjugation and chemical biology.[1] It features two reactive functional groups: a propargyl group for "click chemistry" reactions and an N-hydroxysuccinimide (NHS) ester for amine conjugation.[1] The single polyethylene (B3416737) glycol (PEG) unit provides a short, flexible spacer. Understanding the solubility of this reagent in common laboratory solvents is critical for its effective use in experimental workflows.

Solubility Profile

The solubility of this compound is a key consideration for its handling and use in aqueous and organic media. The presence of the hydrophilic PEG linker influences its solubility, though the short PEG1 chain results in limited water solubility.

Solubility in Organic Solvents

This compound exhibits high solubility in a range of common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for this compound, with a solubility of approximately 100 mg/mL.[2] It is also soluble in other anhydrous organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and chloroform.[3]

Solubility in Water

The N-hydroxysuccinimide ester functional group generally imparts poor water solubility to molecules.[4] The single PEG unit in this compound is not sufficient to render the molecule highly soluble in aqueous solutions.[4] Consequently, its water solubility is low, and it is generally considered to be less than 1 mg/mL.[2] For applications requiring an aqueous environment, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, before adding it to the aqueous reaction mixture.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[2] | ~444 mM | Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[6] |

| Water | < 1 mg/mL (estimated)[2] | < 4.44 mM | Generally considered to have low water solubility. For aqueous reactions, a stock solution in a water-miscible organic solvent is prepared first. |

| Dimethylformamide (DMF) | Soluble[3] | Not specified | |

| Dichloromethane (DCM) | Soluble[3] | Not specified | |

| Chloroform | Soluble | Not specified |

Table 1: Solubility of this compound in Various Solvents.

Experimental Protocols

The following section provides a detailed protocol for a typical bioconjugation reaction involving the labeling of a protein with this compound.

Protein Labeling with this compound

This protocol describes the covalent attachment of the propargyl group to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

This compound

-

Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution: Dissolve the target protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[5]

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. It is crucial to use anhydrous DMSO to prevent hydrolysis of the NHS ester. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[5]

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may need to be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

-

Purification: Remove excess, unreacted this compound and byproducts from the labeled protein using a desalting column or dialysis against an appropriate buffer.

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for the protein labeling experiment described above.

Chemical Reaction and Signaling Pathway

The core reaction of this compound in bioconjugation is the acylation of a primary amine. This is followed by the potential for a "click chemistry" reaction with an azide-functionalized molecule.

Amine Acylation and Click Chemistry Pathway

The NHS ester reacts with a primary amine on a biomolecule (e.g., a protein) to form a stable amide bond. The now-conjugated propargyl group is then available to react with an azide-containing molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.

Conclusion

This compound is a valuable tool for bioconjugation, offering the ability to introduce a propargyl group for subsequent click chemistry reactions. A thorough understanding of its solubility is essential for successful experimental design. While highly soluble in DMSO and other organic solvents, its low aqueous solubility necessitates a two-step dissolution process for most biological applications. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this versatile crosslinker in their work.

References

- 1. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 2. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Buy this compound | 1174157-65-3 | >98% [smolecule.com]

- 5. broadpharm.com [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

Propargyl-PEG1-NHS Ester: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG1-NHS ester is a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. Its utility stems from the presence of two reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal alkyne group for "click" chemistry reactions. The stability of the NHS ester is paramount for successful and reproducible conjugation. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

Chemical Structure and Properties

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 3-(prop-2-yn-1-yloxy)propanoate, possesses a molecular formula of C10H11NO5 and a molecular weight of 225.2 g/mol .[1][2] The single polyethylene (B3416737) glycol (PEG) unit enhances the hydrophilicity of the molecule, which can improve solubility in aqueous environments during conjugation reactions.[1]

Chemical Structure of this compound

Stability Considerations: The Critical Role of the NHS Ester

The primary determinant of this compound's stability is the susceptibility of the NHS ester group to hydrolysis. This reaction is a critical consideration as it competes with the desired amidation reaction, leading to a reduction in conjugation efficiency.

Hydrolysis vs. Aminolysis

The NHS ester reacts with primary amines (a process known as aminolysis) to form a stable amide bond.[1][3] However, in the presence of water, the ester can hydrolyze, regenerating the carboxylic acid and releasing N-hydroxysuccinimide. This hydrolysis is the primary degradation pathway.

Aminolysis vs. Hydrolysis of this compound

Influence of pH

The rate of NHS ester hydrolysis is highly dependent on pH. While the reaction with primary amines is most efficient at a slightly alkaline pH of 7.2 to 8.5, increasing the pH also significantly accelerates the rate of hydrolysis.[3][4]

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 7.4 | Ambient | >120 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Ambient | <9 minutes |

This data is compiled from studies on general NHS esters and PEG-NHS esters and serves as a strong indicator of the expected behavior of this compound.[3][5][6]

Recommended Storage and Handling

Proper storage is crucial to maintain the reactivity of this compound. The primary goals are to minimize exposure to moisture and light.

Solid Form

For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][7][8] The container should be kept tightly sealed in a desiccator or with a desiccant to prevent moisture ingress.[9] Before opening, the vial must be allowed to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the cold powder.[9][10]

| Storage Condition | Temperature | Duration | Notes |

| Long-term (solid) | -20°C | Months to years | Keep dry and protected from light. |

| Short-term (solid) | 0-4°C | Days to weeks | Keep dry and protected from light. |

Data compiled from various supplier recommendations.[1][11]

In Solution

Stock solutions of this compound should be prepared in anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][7] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and moisture contamination.[8][9]

| Solvent | Storage Temperature | Duration |

| DMSO | -80°C | Up to 6 months |

| DMSO | -20°C | Up to 1 month |

| DMF | -20°C | 1-2 months |

Data compiled from various supplier recommendations.[4][11][12] Aqueous solutions should be prepared immediately before use and are not recommended for storage.[4]

Experimental Protocol: Assessing NHS Ester Stability via Hydrolysis Rate

A common method to assess the stability of an NHS ester is to monitor its hydrolysis rate under specific conditions (e.g., in a particular buffer). This can be achieved by spectrophotometrically measuring the release of the N-hydroxysuccinimide byproduct, which absorbs light in the 260-280 nm range.[3][6]

Workflow for Assessing NHS Ester Hydrolysis Rate

Methodology:

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is free of primary amines.

-

Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO immediately before use.

-

Initiation of Hydrolysis: Add a small volume of the stock solution to the pre-warmed buffer in a cuvette to achieve the desired final concentration. Mix quickly.

-

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and begin recording the absorbance at 260 nm over time.

-

Data Analysis: The rate of hydrolysis can be determined by monitoring the increase in absorbance. The half-life (t½) is the time it takes for the absorbance to reach 50% of its maximum value, which corresponds to complete hydrolysis.

Conclusion

The stability of this compound is intrinsically linked to the integrity of its NHS ester group. By understanding the competing pathways of aminolysis and hydrolysis, and the significant influence of pH, researchers can optimize conjugation reactions. Adherence to strict storage and handling protocols, particularly the exclusion of moisture and the use of appropriate temperatures and anhydrous solvents, is essential to preserve the reagent's reactivity and ensure the success of bioconjugation applications.

References

- 1. Buy this compound | 1174157-65-3 | >98% [smolecule.com]

- 2. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

Propargyl-PEG1-NHS Ester for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-NHS ester is a heterobifunctional crosslinker essential in the field of bioconjugation.[1] It serves as a bridge, covalently connecting a biomolecule to another molecule of interest, such as a therapeutic agent or a fluorescent dye. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics.[2][3] The structure of this compound features three key components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propargyl group.[4]

The NHS ester facilitates the covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies through a stable amide bond.[4][5] The PEG spacer enhances the solubility of the molecule in aqueous environments and reduces steric hindrance.[4] The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of a payload molecule containing an azide (B81097) group.[2][6] This guide provides a comprehensive overview of the technical aspects of using this compound in bioconjugation, including its chemical properties, experimental protocols, and relevant biological context.

Core Properties and Specifications

This compound is a versatile reagent with specific chemical and physical properties that are critical for its successful application in bioconjugation.

| Property | Value | Source(s) |

| Chemical Formula | C10H11NO5 | [7] |

| Molecular Weight | 225.2 g/mol | [7] |

| CAS Number | 1174157-65-3 | [7] |

| Appearance | Colorless to light yellow liquid or solid-liquid mixture | [2][6] |

| Purity | Typically >95% | [7][8] |

| Solubility | Soluble in DMSO, DMF, DCM, and Methylene chloride | [7][8] |

| Storage Conditions | Store at -20°C, desiccated.[7] For long-term storage of stock solutions, -80°C is recommended.[2] |

Quantitative Data on Reactivity and Stability

The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, and molar ratio of reactants.

NHS Ester Hydrolysis Half-life

The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which is a competing reaction to the desired amidation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

| pH | Temperature | Half-life | Source(s) |

| 7.4 | 37°C | >120 minutes | [4] |

| 8.3 | 25°C | Intermediate | [4] |

| 9.0 | 37°C | <9 minutes | [4] |

Note: While a pH of 7-9 is generally recommended for the NHS ester-amine reaction, a slightly basic pH of 8.3-8.5 often provides an optimal balance between reaction rate and NHS ester stability.[9]

Factors Influencing Conjugation Efficiency

| Parameter | General Recommendation | Rationale | Source(s) |

| Molar Ratio (Linker:Protein) | A 5- to 20-fold molar excess of the NHS ester linker is a common starting point for labeling proteins at a concentration of >2 mg/mL. For more dilute protein solutions, a greater molar excess may be required. | A higher molar excess drives the reaction towards completion, but excessive amounts can lead to non-specific modifications and should be optimized for the desired degree of labeling. | [3] |

| Protein Concentration | 1-10 mg/mL is a typical concentration range for antibody labeling. | Higher protein concentrations can improve reaction kinetics and reduce the required molar excess of the linker. | [3] |

| Reaction Buffer | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris or glycine) should be avoided. | Primary amines in the buffer will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation efficiency. | [3] |

| Temperature | The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. | Lower temperatures can help to minimize protein degradation and reduce the rate of NHS ester hydrolysis, while room temperature allows for a shorter reaction time. | [3][10] |

Experimental Protocols

The following are detailed protocols for the two-step bioconjugation process using this compound: 1) Modification of a primary amine-containing biomolecule (e.g., an antibody) with the NHS ester, and 2) Copper-catalyzed click chemistry to attach an azide-containing payload.

Protocol 1: Antibody Propargylation

This protocol describes the modification of an antibody with this compound to introduce a terminal alkyne group.

Materials:

-

Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., PBS, pH 8.0-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the antibody solution. Ensure the final concentration of DMSO in the reaction mixture is less than 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the propargylated antibody to determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by reacting with an azide-functionalized fluorescent dye followed by spectrophotometric analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargylated antibody and an azide-containing payload.

Materials:

-

Propargylated antibody

-

Azide-containing payload

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation: Prepare a solution of the propargylated antibody in the reaction buffer. Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO).

-

Catalyst Premix: In a separate tube, premix the CuSO4 solution and the copper-binding ligand solution.

-

Reaction Setup: In a reaction tube, combine the propargylated antibody and the azide-containing payload.

-

Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO4/ligand premix.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove the catalyst, excess payload, and other small molecules.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Mandatory Visualizations

Signaling Pathway: PI3K/AKT Pathway Targeted by an ADC

The following diagram illustrates a simplified PI3K/AKT signaling pathway, a common target in cancer therapy. An ADC, constructed using a linker like this compound, can deliver a cytotoxic payload to a cancer cell by targeting a cell surface receptor that activates this pathway.

Caption: PI3K/AKT signaling pathway and ADC mechanism of action.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the key steps in the synthesis and purification of an ADC using this compound.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Logical Relationship: Bioconjugation Strategy

This diagram illustrates the logical relationship between the components involved in the bioconjugation process using this compound.

Caption: Logical flow of the two-step bioconjugation process.

References

- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Buy this compound | 1174157-65-3 | >98% [smolecule.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. This compound | PEG analogue | CAS# 1174157-65-3 | InvivoChem [invivochem.com]

- 7. This compound, 1174157-65-3 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Click Chemistry with Propargyl-PEG1-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG1-NHS ester, a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. We delve into the core principles of its application in "click chemistry," specifically focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This document offers a detailed exploration of the linker's chemical properties, experimental protocols for its use, and quantitative data to inform experimental design. Furthermore, we present visual representations of key chemical transformations and experimental workflows to facilitate a deeper understanding of its utility in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical tool designed for the precise and efficient conjugation of molecules. Its structure is characterized by three key functional components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal propargyl group (an alkyne).[1] This unique architecture allows for a two-step sequential or one-pot conjugation strategy, making it a valuable reagent in the fields of chemical biology, drug discovery, and materials science.[2]

The NHS ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, forming a stable amide bond.[] The short PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media, a critical factor for biological applications.[2] The terminal alkyne is the reactive partner for "click chemistry," a term coined by Nobel laureate K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2]

The application of this compound is particularly significant in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[4] This targeted delivery approach enhances the therapeutic window of the drug by minimizing off-target toxicity.[1]

Chemical Properties and Structure

The utility of this compound is directly derived from its distinct chemical properties, which are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H11NO5 | [2][5] |

| Molecular Weight | 225.20 g/mol | [2] |

| Appearance | Colorless to light yellow solid-liquid mixture | [5][6] |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | [2][7] |

| Storage Conditions | Store at -20°C for long-term stability | [2][6] |

The structure of this compound is depicted in the diagram below, illustrating the spatial arrangement of its functional groups.

References

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive crosslinkers are indispensable tools in modern biochemistry, proteomics, and drug development. These reagents covalently link molecules by reacting with primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2][3] Their versatility allows for a wide range of applications, including the stabilization of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces for various assays.[3][4] This technical guide provides a comprehensive overview of the chemistry, types, and applications of amine-reactive crosslinkers, complete with detailed experimental protocols and quantitative data to facilitate their effective use in research and development.

Chemistry of Amine-Reactive Crosslinkers

The fundamental principle of amine-reactive crosslinking is the nucleophilic attack of a primary amine on an electrophilic group within the crosslinker, resulting in the formation of a stable covalent bond.[4] The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[3][4] A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, reactions are typically performed in amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[4]

-

Imidoesters: These crosslinkers react with primary amines at an alkaline pH (typically 8-10) to form amidine bonds.[2][5] A key advantage of imidoesters is that they retain the positive charge of the original amine group, which can be crucial for preserving the native structure and function of the protein.[4]

The reaction efficiency is highly dependent on pH. NHS esters are most reactive at a pH of 7.2–8.5, where primary amines are deprotonated and thus more nucleophilic.[2] Imidoesters, on the other hand, are more efficient at a higher pH of 8-10.[2][5]

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on the nature of their reactive ends and the characteristics of their spacer arm.

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[6][7] They are often employed to study protein-protein interactions and to form protein polymers.[7]

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, enabling sequential, two-step conjugation of molecules with different functional groups.[6][7] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers. A common example is a crosslinker with an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide (B117702) group on the other.[7]

-

Cleavable vs. Non-Cleavable Spacer Arms:

-

Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules, which is ideal for applications where the long-term integrity of the conjugate is essential.[4]

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.[7]

-

Data Presentation: Quantitative Properties of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical for experimental success and is often guided by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Water Solubility | Cell Membrane Permeability |

| Disuccinimidyl suberate (B1241622) | DSS | 11.4[2][8] | Insoluble[2][8] | Permeable[2][8] |

| Bis(sulfosuccinimidyl) suberate | BS3 | 11.4[8][9] | Soluble[8][10] | Impermeable[9][10] |

| Disuccinimidyl glutarate | DSG | 7.7 | Insoluble | Permeable |

| Disuccinimidyl tartrate | DST | 6.4 | Insoluble | Permeable |

| Dithiobis(succinimidyl propionate) | DSP | 12.0 | Insoluble | Permeable |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Solubility | Cell Membrane Permeability |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Maleimide | 8.3[11][12] | Insoluble[12] | Permeable |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3[1][11] | Soluble[1][12] | Impermeable[13] |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Pyridyldithiol | 6.8 | Insoluble | Permeable |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | NHS ester | Iodoacetyl | 10.6 | Insoluble | Permeable |

| Succinimidyl 4-(p-maleimidophenyl)butyrate | SMPB | NHS ester | Maleimide | 11.6 | Insoluble | Permeable |

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protocol 1: General Protein Labeling with an NHS-Ester Fluorescent Dye

This protocol outlines the steps for labeling an antibody with a fluorescent dye using an amine-reactive NHS ester.[4][14][15]

Materials:

-

Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[14]

-

NHS-ester of the fluorescent dye.

-

Anhydrous DMSO or DMF.[14]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5.[4][14]

-

Quenching solution: 1 M Tris-HCl or Glycine, pH 7.5.[14]

-

Purification column (e.g., gel filtration).

Procedure:

-

Protein Preparation: If the protein solution contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer via dialysis or gel filtration. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[14]

-

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMSO or DMF.[4]

-

Labeling Reaction: Add the dye solution to the protein solution. A 10- to 20-fold molar excess of the dye is a common starting point. Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.[8]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[14]

-

Purification: Separate the labeled protein from the unreacted dye and other byproducts using a gel filtration column.

-

Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Protocol 2: Crosslinking of Interacting Proteins for Mass Spectrometry Analysis

This protocol is suitable for capturing protein-protein interactions in a complex mixture for subsequent analysis by mass spectrometry.[3][6]

Materials:

-

Protein sample (e.g., cell lysate) in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.5.

-

DSS or BS3 crosslinker.

-

Anhydrous DMSO (for DSS).

-

Quenching buffer: 1 M Tris-HCl, pH 7.5.

-

Lysis buffer with protease inhibitors.

Procedure:

-

Sample Preparation: Prepare the protein sample in the appropriate reaction buffer.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker. Dissolve DSS in DMSO, and BS3 in an aqueous buffer.[8]

-

Crosslinking Reaction: Add the crosslinker to the protein sample to a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for purified proteins.[8] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[8]

-

Sample Preparation for MS: The crosslinked sample is now ready for downstream processing, which typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).[3]

-

LC-MS/MS Analysis: Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.

Protocol 3: Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol provides a general guide for creating antibody-drug conjugates (ADCs).

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Thiol-containing drug molecule.

-

SMCC crosslinker.

-

Anhydrous DMSO or DMF.

-

Purification columns (e.g., gel filtration).

Procedure:

-

Antibody Activation: a. Prepare a stock solution of SMCC in DMSO or DMF. b. Add the SMCC solution to the antibody solution (typically at a 5- to 20-fold molar excess). c. Incubate for 1-2 hours at room temperature. d. Remove excess, unreacted SMCC using a desalting column.

-

Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Mandatory Visualizations

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: Workflow for homobifunctional crosslinking.

Caption: Two-step workflow for heterobifunctional crosslinking.

Caption: Use of crosslinkers in studying the TNF signaling pathway.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development.[7] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[7] This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

- 1. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]

- 2. DSS Crosslinker | TargetMol [targetmol.com]

- 3. iscrm.uw.edu [iscrm.uw.edu]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. interchim.fr [interchim.fr]

- 9. BS3 Crosslinker 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]

- 10. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), No-Weigh™ Format - FAQs [thermofisher.com]

- 13. sahoury.com [sahoury.com]

- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 15. abpbio.com [abpbio.com]

Propargyl-PEG1-NHS Ester for Antibody-Drug Conjugate (ADC) Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Propargyl-PEG1-NHS ester as a bifunctional linker in the development of antibody-drug conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the cytotoxic payload is a pivotal component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[3][4] this compound has emerged as a valuable tool in the ADC field, offering a combination of amine reactivity for antibody conjugation and a terminal alkyne for the precise attachment of a drug payload via "click chemistry".[5][6][7]

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker featuring three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues present on the surface of monoclonal antibodies.[8][9][10] The reaction forms a stable and irreversible amide bond.[10][11]

-

Propargyl Group: This terminal alkyne group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6][7] This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with native biological processes.[12][13]

-

Polyethylene Glycol (PEG) Spacer: The single ethylene (B1197577) glycol unit (PEG1) acts as a short, hydrophilic spacer.[6][14] This PEG linker enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively impact pharmacokinetic properties by creating a "hydration shell".[3][15][16] PEGylation can also shield the conjugate from proteolytic degradation and reduce immunogenicity.[9][15]

This unique combination of functionalities allows for a two-step conjugation strategy, providing precise control over the drug-to-antibody ratio (DAR) and the site of drug attachment.[9]

Physicochemical Properties and Specifications

Quantitative data for this compound is crucial for experimental design and reproducibility. The following table summarizes key physicochemical properties.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₁NO₅ | [6][7][17] |

| Molecular Weight | 225.2 g/mol | [6][7][17][18] |

| CAS Number | 1174157-65-3 | [7][14][17][18] |

| Appearance | White solid to colorless/light yellow liquid | [7][17] |

| Purity | >90-98% | [18][19] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [7][17][19] |

| Storage Conditions | -20°C, desiccated | [5][7][17][20] |

The Role of this compound in ADC Architecture

The primary function of this compound in ADC development is to serve as a non-cleavable linker.[5][7][14] Non-cleavable linkers offer enhanced stability in systemic circulation, ensuring that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded within the lysosome.[4][] This contrasts with cleavable linkers, which are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cell, such as changes in pH or the presence of certain enzymes.[4][]

The selection of a non-cleavable linker like this compound can lead to an improved safety profile by minimizing premature drug release and off-target toxicity.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the development of ADCs using this compound.

Antibody Modification with this compound

This protocol details the conjugation of the linker to the antibody via the NHS ester reaction with lysine residues.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[11]

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[8][11][]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[11][23]

-

Purification column (e.g., gel filtration/desalting column like Sephadex G25)[8][11][]

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, and stabilizers like BSA.[8][23]

-

If necessary, perform a buffer exchange into the reaction buffer (pH 8.0-8.5) using a desalting column or dialysis.[] The slightly alkaline pH is crucial for the deprotonation of primary amines, making them more nucleophilic and enhancing reaction efficiency.[11]

-

Adjust the antibody concentration to 1-2 mg/mL.[]

-

-

NHS Ester Stock Solution Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction (Optional but Recommended):

-

Purification:

-